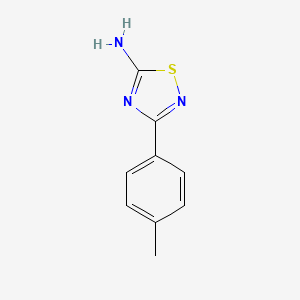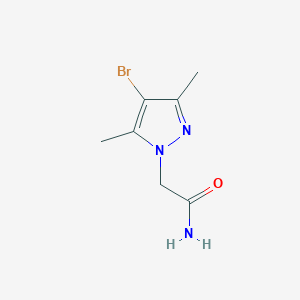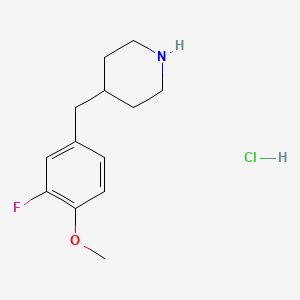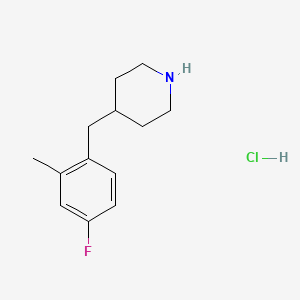![molecular formula C29H23NO4 B1341367 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 946716-21-8](/img/structure/B1341367.png)
2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The biphenyl structure contributes to its stability and reactivity, making it a valuable compound in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of Biphenyl Structure: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Hydrolysis: The Fmoc group can be removed through base-catalyzed hydrolysis, typically using piperidine in a suitable solvent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is employed in peptide synthesis, where the Fmoc group protects amine groups during the assembly of peptide chains.
Medicine: Research into drug development often utilizes this compound for its stability and reactivity, aiding in the creation of new pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials due to its robust chemical properties.
Mecanismo De Acción
The mechanism by which 2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site during synthesis. The biphenyl structure provides a stable framework that can undergo further functionalization, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Amino Acids: Compounds like Fmoc-phenylalanine and Fmoc-tyrosine share the Fmoc protecting group but differ in their side chains.
Biphenyl Derivatives: Compounds such as biphenyl-2-carboxylic acid and biphenyl-4-carboxylic acid have similar biphenyl structures but lack the Fmoc group.
Uniqueness
What sets 2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid apart is the combination of the Fmoc protecting group with the biphenyl structure. This dual functionality allows it to serve as a versatile intermediate in both peptide synthesis and the development of complex organic molecules.
Propiedades
IUPAC Name |
2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)26-16-8-7-11-21(26)20-10-2-1-9-19(20)17-30-29(33)34-18-27-24-14-5-3-12-22(24)23-13-4-6-15-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFSBJCAJQPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
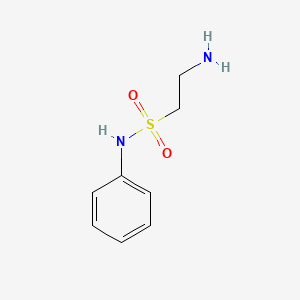
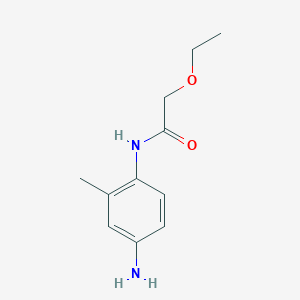
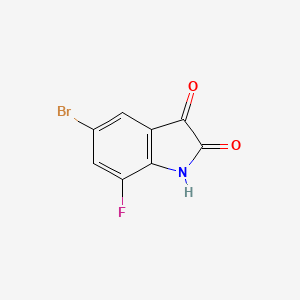
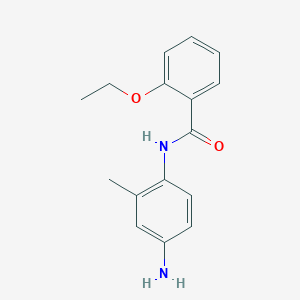
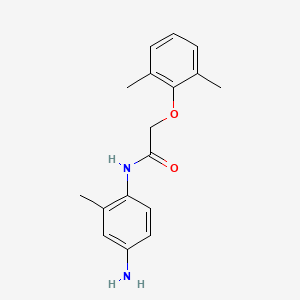
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)

